Copper (II) fluoride,hydrous

Thermal Analysis Materials Processing Inorganic Synthesis

Researchers face uncontrolled hydrolysis when using anhydrous CuF₂ in aqueous cathode slurry preparation. Copper(II) fluoride dihydrate (CAS 13454-88-1) solves this via compatibility with low-temperature aqueous/solvothermal processing. • Delivers 3.55 V operating voltage vs. Li/Li⁺ - highest among all MF₂ difluorides, enabling >3.0 V cells without series stacking • Enables >95% selectivity to fluorobenzene via regenerable heterogeneous C-H fluorination with H₂O as sole stoichiometric byproduct • Preferred precursor for Cu₂(OH)₃F mixed-anion phases achieving >400 mAh g⁻¹ reversible capacity Specify CAS 13454-88-1 (dihydrate) to ensure correct hydration state for your application.

Molecular Formula CuF2H4O2
Molecular Weight 137.57 g/mol
Cat. No. B14873584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper (II) fluoride,hydrous
Molecular FormulaCuF2H4O2
Molecular Weight137.57 g/mol
Structural Identifiers
SMILESO.O.F[Cu]F
InChIInChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2
InChIKeyCTRICEWDSISGPV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Fluoride Hydrous Procurement Profile


Copper(II) fluoride hydrous (cupric fluoride dihydrate, CuF₂·2H₂O, CAS 13454-88-1) is a blue crystalline inorganic salt of the first-row transition metal fluoride family [1]. It belongs to the class of metal difluorides (MF₂) that adopt a distorted rutile-type structure in the anhydrous state and a monoclinic hydrogen-bonded sheet structure as the dihydrate [2]. Unlike fully anhydrous CuF₂ (CAS 7789-19-7), the hydrous form displays distinct thermal decomposition behavior, hygroscopicity profile, and handling characteristics that directly affect its suitability for specific synthetic, catalytic, and electrochemical workflows [3].

Form-specific workflow
Dihydrate enables aqueous or solvothermal processing below ~130 °C; anhydrous form tolerates high-temperature solid-state routes.
Catalyst precursor selection
Hydrous form converts to active CuF₂ in situ for oxyfluorination; supported or co-precipitated systems recommended over unsupported material.
Electrode precursor handling
Suitable for wet-processing cathode fabrication; dehydration pathway requires controlled atmosphere to avoid oxide contamination.

Why CuF₂·2H₂O Cannot Be Substituted


Although CuF₂·2H₂O shares the same metal center and anion class with anhydrous CuF₂, FeF₃, CoF₂, NiF₂, and AgF, key physicochemical parameters — including thermal decomposition pathway, electrochemical reduction potential, Lewis acidity, and hydrolytic stability — diverge sharply across this group [1]. The dihydrate decomposes at approximately 130 °C with simultaneous loss of H₂O and HF, making it unsuitable for high-temperature solid-state routes that the anhydrous form tolerates, yet advantageous for low-temperature aqueous or solvothermal processing where anhydrous CuF₂ would undergo uncontrolled hydrolysis [2]. In fluorination catalysis, CuF₂ occupies a narrow redox window (1 > E° > 0) that enables regeneration with HF/O₂ — a property absent in stronger oxidants like AgF₂ or CoF₃ and in inert fluorides like MgF₂ or CaF₂ [3]. These quantitative divergences mean that in-class substitution without matching the hydration state and redox profile leads to process failure, altered selectivity, or complete loss of regenerability.

TargetCuF₂·2H₂O (hydrous)
vs
AlternativeAnhydrous CuF₂, FeF₃, CoF₂, NiF₂
Thermal decomposition ~130 °C with HF/H₂O loss; suitable for low-temperature aqueous routes.
Anhydrous CuF₂ melts at 836 °C; other difluorides have divergent thermal stability, hydrolytic behavior, and may not regenerate with HF/O₂.
Narrow redox window (1 > E° > 0) enabling catalytic regeneration with HF/O₂.
AgF₂/CoF₃ are stronger oxidants but lack regenerability; MgF₂/CaF₂ are redox-inert and cannot perform fluorination.
Hydration state and redox profile are process-defining parameters. Substitution without matching both may lead to selectivity loss, catalyst deactivation, or electrode performance mismatch.

CuF₂·2H₂O Procurement Evidence


Thermal Decomposition: Hydrous vs. Anhydrous CuF₂

Copper(II) fluoride dihydrate undergoes a two-stage thermal decomposition beginning at approximately 132 °C, forming CuOHF·CuF₂ as an intermediate, followed by decomposition to oxide and fluoride at 420 °C; critically, the anhydrous fluoride cannot be prepared by simple thermal dehydration of the dihydrate because water and HF are lost simultaneously [1]. In contrast, anhydrous CuF₂ melts at 836 °C (under N₂) or decomposes at approximately 950 °C (under HF) without intermediate hydrated phases [2]. This contrasts with copper(II) chloride dihydrate, which cleanly loses water of hydration above 130 °C to yield the anhydrous chloride [1]. The implication is that procurement decisions between the hydrous and anhydrous forms are irreversible at the process-design stage: the hydrate enables aqueous or solvothermal routes below 130 °C but cannot serve as a direct precursor for high-temperature anhydrous applications.

Thermal decomposition
Head-to-head
CuF₂·2H₂O: two-stage decomposition at ~132 °C (CuOHF·CuF₂ intermediate) and ~420 °C; cannot be dehydrated to anhydrous CuF₂. Anhydrous CuF₂: m.p. 836 °C.
Hydration form determines process compatibility: aqueous/solvothermal below 130 °C vs. high-temperature solid-state routes.
Differential thermal analysis data; HF co-evolution during dihydrate heating.
Thermal Analysis Materials Processing Inorganic Synthesis

Aromatic Fluorination Selectivity: CuF₂ vs. AgF and Balz–Schiemann

In the gas-phase oxyfluorination of benzene, CuF₂ (generated in situ from CuO/HF) achieves >95% selectivity to fluorobenzene, with conversion rising from 5% at 450 °C to approximately 30% at 550 °C before the CuF₂ bed is stoichiometrically consumed and must be regenerated with HF/O₂ [1]. By contrast, AgF — the other metal fluoride with a redox potential in the 1 > E° > 0 range — undergoes thermal decomposition to Ag⁰ during the stabilizing thermal treatment prior to catalytic testing and exhibits high ethylene conversion to non-fluorinated byproducts rather than selective vinyl fluoride formation [2]. The classical Balz–Schiemann route to fluorobenzene produces stoichiometric NaBF₄ and NaCl waste with poor atom economy, whereas the CuF₂-mediated process produces H₂O as the sole byproduct and the spent Cu⁰ bed is regenerable over multiple cycles with HF/O₂ at 350–400 °C [1].

Fluorination selectivity
Cross-study
CuF₂: >95% selectivity to fluorobenzene, regenerable with HF/O₂. AgF: decomposes to Ag⁰, lacks selective fluorination. Balz–Schiemann: stoichiometric solid waste.
CuF₂-based oxyfluorination provides a regenerable, low-waste route for aromatic C–F bond formation.
Fixed-bed reactor, 450–550 °C; benzene conversion 5–30% at tested temperatures.
Organofluorine Chemistry Heterogeneous Catalysis Green Chemistry

Li-Ion Cathode Voltage: CuF₂ vs. Other Metal Difluorides

Among the first-row transition metal difluorides evaluated as conversion cathode materials for lithium-ion batteries, CuF₂ exhibits the highest theoretical reaction voltage of 3.55 V vs. Li/Li⁺, coupled with a theoretical specific capacity of 528 mAh g⁻¹ and a gravimetric energy density of 1,874 Wh kg⁻¹ [1]. This voltage exceeds FeF₂ (2.66 V), NiF₂ (2.96 V), and CoF₂ by a margin of 0.59–0.89 V, which translates to a proportionally higher specific energy at the cell level [2]. FeF₃ offers a higher theoretical capacity (712 mAh g⁻¹) and comparable energy density (1,943 Wh kg⁻¹) but operates at a lower average potential of 2.73 V vs. Li/Li⁺; FeF₂ shows better cycling reversibility but at only 2.60 V [3]. The higher operating voltage of CuF₂ is a direct consequence of the higher electronegativity of the Cu²⁺/Cu⁰ redox couple in a fluoride matrix and is a primary selection criterion for high-voltage primary lithium battery designs.

Cathode voltage comparison
Cross-study
CuF₂: 3.55 V vs. Li/Li⁺, 528 mAh g⁻¹. FeF₂: 2.66 V; NiF₂: 2.96 V; FeF₃: 2.73 V, 712 mAh g⁻¹.
Highest theoretical voltage among MF₂ class; voltage advantage translates to higher energy density at given capacity.
Theoretical potentials; experimental values may show size-dependent depression.
Lithium-Ion Batteries Cathode Materials Energy Storage

Fluoride-Shuttle Battery Redox Potential: CuF₂ vs. NiF₂

In the emerging fluoride-shuttle battery (FSB) architecture, the standard redox potential of the CuF₂/Cu couple is +0.72 V vs. PbF₂/Pb at 25 °C, compared to only +0.11 V for NiF₂/Ni under the same reference conditions — a factor of 6.5× higher thermodynamic driving force [1]. This potential difference has direct engineering consequences: Cu metal formed during discharge is electronically conductive, providing intrinsic electron conduction pathways within the cathode, whereas NiF₂ is an insulating compound that increases cathode resistance upon fluoridation [1]. This dual advantage — higher redox potential plus metallic conductivity of the reduced phase — makes CuF₂ the preferred cathode active material for FSB designs, and has motivated the use of Cu–Ni alloy cathodes where Cu provides the conductive backbone while Ni contributes structural stability across cycling [1].

Fluoride-shuttle potential
Head-to-head
CuF₂/Cu: +0.72 V vs. PbF₂/Pb; metallic Cu⁰ discharge product. NiF₂/Ni: +0.11 V; insulating compound increases cathode resistance.
Higher redox potential and conductive discharge phase reduce need for carbon additives in fluoride-ion battery cathodes.
All-solid-state cell, high vacuum; Cu–Ni alloy cathodes used for cycling stability.
Fluoride-Ion Batteries All-Solid-State Batteries Electrode Materials

Supported CuF₂ Fluorination Efficiency: CuAl₂F₈ vs. Unsupported CuF₂

The fluorination activity of CuF₂ toward benzene is strongly dependent on dispersion and support identity. Under identical fixed-bed reactor conditions at 500 °C with 2.5 g of fluorinating agent, unsupported commercial CuF₂ achieves only 11% conversion of benzene to fluorobenzene [1]. Physical mixing of CuF₂ with AlF₃ raises conversion to 41%, outperforming physical mixtures with MgF₂, CaF₂, and AgF under the same conditions [1]. The co-precipitated binary fluoride CuAl₂F₈ (Cu:Al molar ratio 1:2) further increases conversion to 56%, representing a 5.1-fold improvement over unsupported CuF₂ [1]. Critically, the co-precipitated system maintains stable activity (~45% conversion, ~80% selectivity to monofluorobenzene) through 20 consecutive regeneration cycles with HF/O₂ at 500 °C, whereas the physically mixed commercial CuF₂/AlF₃ loses all activity within 3 cycles due to copper sintering [1].

Supported vs. unsupported CuF₂
Head-to-head
Co-precipitated CuAl₂F₈: 56% benzene conversion, stable over 20 regeneration cycles. Unsupported commercial CuF₂: 11% conversion.
Dispersion and support identity strongly influence fluorination efficiency; unsupported CuF₂ alone is economically non-viable.
Fixed-bed, 500 °C, 2.5 g agent; regeneration with HF/O₂ at 450–500 °C.
Heterogeneous Catalysis Fluorination Agents Supported Catalysts

CuF₂·2H₂O Application Scenarios


Primary Lithium Battery Cathode Manufacturing

CuF₂·2H₂O serves as a precursor for CuF₂-based conversion cathodes in primary (non-rechargeable) lithium batteries where the 3.55 V operating voltage vs. Li/Li⁺ — the highest among MF₂ difluorides — directly enables cell designs requiring >3.0 V nominal voltage without series stacking [1]. The hydrous form is compatible with low-temperature aqueous or solvothermal cathode slurry preparation routes where anhydrous CuF₂ would undergo uncontrolled hydrolysis. Procurement specifications should prioritize trace-metals purity (≥99.99% metals basis) to minimize metallic impurities that can short-circuit the cathode during discharge.

Green Fluorobenzene Synthesis via Oxyfluorination

CuF₂·2H₂O can be converted to active CuF₂ in situ (via CuO/HF at 400 °C) for use as a regenerable heterogeneous fluorinating agent in aromatic C–H to C–F conversion. The process achieves >95% selectivity to fluorobenzene with H₂O as the sole stoichiometric byproduct, representing a zero-waste alternative to the Balz–Schiemann diazonium route [1]. For industrial-scale procurement, co-precipitated CuAl₂F₈ or CuF₂ supported on AlF₃ is recommended over unsupported CuF₂, as the binary system delivers 56% single-pass benzene conversion vs. 11% for unsupported CuF₂, and survives >20 regeneration cycles without activity loss [2].

All-Solid-State Fluoride-Shuttle Battery Cathode

In fluoride-ion battery research, CuF₂ is the highest-redox-potential MF₂ cathode candidate (+0.72 V vs. PbF₂/Pb), offering a 0.61 V advantage over NiF₂ (+0.11 V) [1]. The metallic conductivity of the Cu⁰ discharge product eliminates the need for conductive carbon additives within the cathode composite, simplifying electrode engineering. CuF₂·2H₂O can be used as a starting material for thin-film cathode fabrication via wet-processing routes, provided the subsequent dehydration and activation steps account for the simultaneous loss of H₂O and HF at temperatures above 130 °C.

Mixed-Anion Copper Fluoride Cathode Synthesis

The hydrous form CuF₂·2H₂O is the preferred starting material for synthesizing hydroxyl-fluoride mixed-anion phases such as Cu₂(OH)₃F, which have demonstrated improved reversibility (>400 mAh g⁻¹ reversible capacity) and smaller voltage hysteresis compared to milled anhydrous CuF₂ in lithium battery cathodes [1]. The dihydrate's solubility in cold water and decomposition in hot water to CuOHF provides synthetic access to hydroxyl-fluoride compositions that are inaccessible from the anhydrous precursor without controlled hydrolysis. Procurement for this application should specify the dihydrate (CAS 13454-88-1) rather than the anhydrous form (CAS 7789-19-7).

Application
Selection Property
Validation Focus
Primary Li-ion cathode development
Hydration form compatibility with aqueous slurry processing
Voltage profile and purity validation; trace-metals specification
Green fluorobenzene synthesis
Supported vs. unsupported CuF₂; co-precipitated binary fluoride form
Conversion efficiency and multi-cycle regenerability endpoints
Fluoride-ion battery cathode
Redox potential and conductive discharge product (metallic Cu⁰)
Electrochemical potential and conductivity benchmarking
Mixed-anion cathode synthesis
Dihydrate as precursor for hydroxyl-fluoride phases (e.g., Cu₂(OH)₃F)
Phase purity and reversible capacity endpoints
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